What are the physicochemical properties of Sodium 9-acetoxy-1-nonylnonyl sulphate?
What are the physicochemical properties of Sodium 9-acetoxy-1-nonylnonyl sulphate?
This guide provides an in-depth technical analysis of Sodium 9-acetoxy-1-nonylnonyl sulphate , a specialized anionic surfactant characterized by its internal hydrophilic headgroup and polar tail-substitution.
The compound is chemically identified as Sodium 1-(acetyloxy)octadecan-9-yl sulfate (CAS 65150-91-6).[1] The nomenclature "1-nonylnonyl" is a common synonym referring to the secondary alkyl structure, though the IUPAC definition clarifies the backbone as an 18-carbon chain with specific functionalization.
Molecular Identity & Structural Analysis[2][3]
This surfactant belongs to the class of functionalized internal alkyl sulfates . Unlike conventional surfactants (e.g., Sodium Dodecyl Sulfate, SDS) where the hydrophilic headgroup is terminal, this molecule features a sulfate group located centrally on the hydrophobic chain (position 9) and an acetoxy group at one terminus (position 1).
Chemical Specifications
| Property | Specification |
| Common Name | Sodium 9-acetoxy-1-nonylnonyl sulphate |
| IUPAC Name | Sodium 1-(acetyloxy)octadecan-9-yl sulfate |
| CAS Number | 65150-91-6 |
| Molecular Formula | |
| Molecular Weight | 430.57 g/mol |
| Classification | Anionic Surfactant / Cleavable Surfactant |
| Hydrophobic Backbone | Octadecyl (C18) with internal substitution |
Structural Visualization
The molecule consists of two distinct hydrophobic "tails" extending from the central sulfate group at C9:
-
Tail A (C1-C8) : An 8-carbon chain terminated by an acetoxy group (polar ester).
-
Tail B (C10-C18) : A pure 9-carbon alkyl chain (nonyl group).
This "bolaform-like" architecture—where a polar group exists at one end of the hydrophobic chain—significantly alters its micellization thermodynamics compared to simple alkyl sulfates.
Figure 1: Structural connectivity of Sodium 1-(acetyloxy)octadecan-9-yl sulfate.[1][2] The central sulfate creates a "twin-tail" topology, while the terminal acetate adds polarity to one tail.
Physicochemical Properties[2][3][6][7][8][9]
The internal position of the sulfate group and the presence of the acetoxy moiety dictate the following properties.
Critical Micelle Concentration (CMC)
The CMC of Sodium 9-acetoxy-1-nonylnonyl sulphate is higher than that of its non-functionalized parent (Sodium octadecyl sulfate) and the internal isomer (Sodium nonadecan-10-yl sulfate).
-
Mechanism : The terminal acetoxy group acts as a secondary polar center, increasing the hydrophilicity of the "tail." This requires a higher concentration of monomers to drive the entropic penalty of micellization.
-
Estimated Value : ~1.5 – 3.0 mM (at 25°C).
-
Reference Comparison: Sodium dodecyl sulfate (SDS) has a CMC of ~8.2 mM. Sodium nonadecan-10-yl sulfate (pure internal) has a CMC of ~0.2 mM. The acetoxy group shifts this value upward significantly.
-
Krafft Temperature
One of the most valuable properties of internal alkyl sulfates is their exceptionally low Krafft point (< 0°C).
-
Solubility : The branched nature (due to the central sulfate) prevents the formation of a tightly packed crystalline lattice (the "zipper effect" seen in terminal sulfates).
-
Impact : This surfactant remains soluble in cold water and high-electrolyte environments, unlike SDS which precipitates below 16°C.
Surface Tension ( )
- : ~32–38 mN/m.
-
Packing Efficiency : The bulky central headgroup and the polar acetate tail prevent tight packing at the air-water interface. This results in a slightly higher surface tension at CMC compared to linear isomers, but provides superior wetting speed due to rapid diffusion.
Hydrolytic Stability
-
pH Sensitivity : The acetoxy group (ester linkage) is susceptible to hydrolysis in highly alkaline (pH > 10) or acidic (pH < 4) conditions.
-
Degradation Product : Hydrolysis yields Sodium 1-hydroxyoctadecan-9-yl sulfate (a hydroxylated surfactant) and acetate. This "cleavable" nature makes it useful for applications requiring transient surfactant activity.
Synthesis & Preparation Protocol
The synthesis typically involves a two-step functionalization of a long-chain diol.
Reaction Pathway[6]
-
Starting Material : 1,9-Octadecanediol (derived from oleic acid precursors or petrochemical synthesis).
-
Step 1: Selective Acetylation : Reaction with acetic anhydride to protect the primary alcohol at position 1.
-
Reagent: Acetic anhydride / Pyridine.
-
Condition: 0°C to Room Temp.
-
-
Step 2: Sulfation : Sulfation of the secondary alcohol at position 9 using a mild sulfating agent to avoid ester cleavage.
-
Reagent: Chlorosulfonic acid (
) or Sulfur trioxide-pyridine complex. -
Condition: Low temperature (-5°C), anhydrous solvent (DCM).
-
-
Step 3: Neutralization : Neutralization with Sodium Hydroxide (
).
Experimental Workflow (Lab Scale)
-
Dissolution : Dissolve 0.1 mol of 1-acetoxy-octadecan-9-ol in 100 mL dry dichloromethane.
-
Sulfation : Add 0.105 mol Chlorosulfonic acid dropwise at -5°C under
atmosphere. Stir for 2 hours. -
Neutralization : Pour the reaction mixture into ice-cold ethanolic NaOH solution.
-
Purification : Evaporate solvent. Recrystallize from ethanol/acetone to remove inorganic salts (
).
Applications in Drug Development & Formulation
Solubilization of Hydrophobic Drugs
The "loose" micellar packing created by the internal headgroup allows for a higher solubilization capacity for bulky drug molecules (e.g., steroids, macrocycles) compared to rigid SDS micelles. The acetoxy group provides a unique polarity gradient within the micelle core, potentially stabilizing drugs with intermediate polarity.
Protein Crystallization
Used as an additive to modify the nucleation kinetics of membrane proteins. The surfactant's ability to disrupt hydrophobic interactions without denaturing proteins (due to milder detergency) is critical.
Microemulsion Formulation
The branched structure promotes the formation of microemulsions with high water/oil interfacial area, useful for transdermal drug delivery systems.
Figure 2: Correlation between physicochemical properties and key application areas.
References
-
ChemicalBook . (2024). Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS 65150-91-6) Properties and Safety. Retrieved from
-
PubChem . (2024). Sodium nonyl sulfate and Related Compounds.[3][4][5] National Library of Medicine. Retrieved from [6]
- Rosen, M. J. (2004). Surfactants and Interfacial Phenomena. 3rd Edition. Wiley-Interscience.
-
GuideChem . (2024). 1,9-Octadecanediol, 1-acetate 9-(hydrogen sulfate), sodium salt.[1][7][8] Retrieved from
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